molecular formula C15H12Cl2N2O4 B2501808 [(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 721913-35-5

[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

Cat. No. B2501808
CAS RN: 721913-35-5
M. Wt: 355.17
InChI Key: WCJXOEUSMOIYNK-UHFFFAOYSA-N
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Description

[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate, also known as CMCC, is a chemical compound with potential applications in scientific research. It is a pyridine-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism Of Action

The mechanism of action of [(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. [(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of DNA.
Biochemical and Physiological Effects
[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of inflammatory cytokines, and the inhibition of bacterial and fungal growth. [(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has also been shown to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.

Advantages And Limitations For Lab Experiments

One advantage of using [(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate in lab experiments is its potential as a novel therapeutic agent for cancer and inflammatory diseases. Another advantage is its ability to inhibit bacterial and fungal growth, making it a potential candidate for the development of new antibiotics. However, a limitation of using [(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate in lab experiments is the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on [(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate. One direction is the investigation of its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is the study of its mechanism of action and potential side effects. Additionally, further research could be conducted on the synthesis of [(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate and its derivatives, as well as its potential as an antibacterial and antifungal agent.

Synthesis Methods

The synthesis of [(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been achieved through various methods, including the reaction of 2-chloro-3-cyanopyridine with 5-chloro-2-methoxybenzoyl isocyanate in the presence of a base. Other methods include the reaction of 2-chloro-3-cyanopyridine with 5-chloro-2-methoxybenzoyl chloride in the presence of a base or the reaction of 5-chloro-2-methoxybenzoyl isocyanate with 2-chloro-3-hydroxypyridine.

Scientific Research Applications

[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. [(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.

properties

IUPAC Name

[2-(5-chloro-2-methoxyanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O4/c1-22-12-5-4-9(16)7-11(12)19-13(20)8-23-15(21)10-3-2-6-18-14(10)17/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJXOEUSMOIYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

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